molecular formula C21H16N2O4S B2524611 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 922406-06-2

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2524611
CAS RN: 922406-06-2
M. Wt: 392.43
InChI Key: MUTPJJXWIRBMIE-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole to produce a novel thiosemicarbazide containing a benzothiazole moiety, as described in the first paper . This process likely involves the formation of an intermediate thiosemicarbazide, which could be further modified to synthesize the target compound. The synthesis of similar compounds, such as 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, involves specific reactions that are tailored to introduce the desired functional groups and achieve the final molecular architecture .

Molecular Structure Analysis

The molecular structure of the target compound would be expected to contain several key features based on the related compounds discussed in the papers. For instance, the presence of a benzothiazole moiety suggests aromaticity and potential for pi-pi interactions, while the furan component may contribute to the molecule's electronic properties and reactivity . The dihydrobenzo[b][1,4]dioxine moiety would add to the complexity of the molecule, potentially affecting its three-dimensional conformation and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of metal complexes, as seen with Cr(III), Fe(III), and Co(II) complexes of a thiosemicarbazide derivative . These reactions are significant as they can alter the biological activity of the compound. Additionally, the ligand in the first paper undergoes tranamidation in the presence of PdCl2, which could be a relevant reaction for further functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds. For example, the thermal fragmentation and thermal parameters of the metal complexes of the thiosemicarbazide derivative were analyzed, which provides insights into the stability and decomposition of such compounds under heat . The analgesic activity and gastric irritancy of the dihydrobenzo[b]furan derivatives were evaluated, indicating the potential pharmacological properties and safety profile of the target compound .

Scientific Research Applications

Benzothiazole derivatives, encompassing the core structure of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, have been identified for their significant potential in medicinal chemistry and drug development. These compounds feature prominently in the design of bioactive molecules due to their versatile pharmacological profiles, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities.

Role in CNS Drug Synthesis

Research has highlighted the synthesis of novel central nervous system (CNS) acting drugs utilizing heterocycles that contain functional groups like benzothiazole. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form a large class of organic compounds, potentially serving as lead molecules for the synthesis of compounds with CNS activity. This approach aims at discovering new therapeutic agents with reduced adverse effects compared to existing CNS drugs (Saganuwan, 2017).

Environmental Impact and Formation Mechanisms

The environmental characteristics and mechanisms behind the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), related to the chemical structure , have been extensively studied. These compounds, recognized as emerging persistent organic pollutants (POPs), exhibit toxicities comparable or superior to notorious dioxins. Understanding their formation mechanisms and environmental fate is crucial for developing control strategies and mitigating human exposure (Yang et al., 2021).

Pharmacological Evaluation and Molecular Docking Studies

Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies not only aim at discovering new therapeutic agents but also at understanding the molecular basis of their action through molecular docking studies. Such research paves the way for the development of benzothiazole-based drugs with optimized therapeutic profiles (Raut et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-20(18-13-26-16-8-2-3-9-17(16)27-18)23(12-14-6-5-11-25-14)21-22-15-7-1-4-10-19(15)28-21/h1-11,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPJJXWIRBMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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